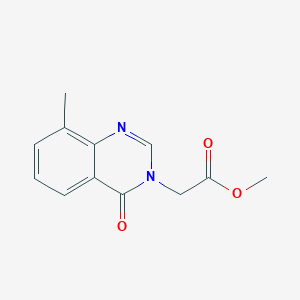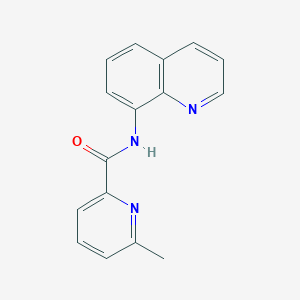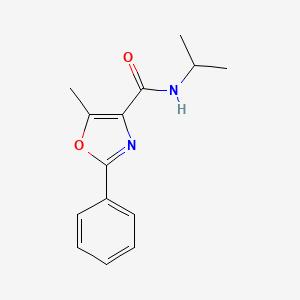
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinazolinone family and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This leads to an increase in the concentration of acetylcholine, a neurotransmitter that is involved in various physiological processes such as learning and memory. Moreover, Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been shown to exhibit antifungal and antimicrobial activities by disrupting the cell membrane of fungi and bacteria. Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has also been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. Moreover, it has been shown to be relatively safe and non-toxic in animal studies. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for the research on Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate. One direction is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective inhibitors of these targets. Another direction is to investigate its potential applications in other fields such as agriculture and environmental science. Moreover, further studies are needed to evaluate its safety and efficacy in human clinical trials.
Métodos De Síntesis
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate can be synthesized using different methods. One of the most common methods is the reaction of 2-amino-4-methylquinazoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90 °C for several hours. The product is then purified using column chromatography to obtain pure Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate.
Aplicaciones Científicas De Investigación
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. Moreover, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has also been reported to exhibit anti-inflammatory and antioxidant activities.
Propiedades
IUPAC Name |
methyl 2-(8-methyl-4-oxoquinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-4-3-5-9-11(8)13-7-14(12(9)16)6-10(15)17-2/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZGSUFGNHJILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)


![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)

